![molecular formula C7H3Br2NS B1424174 5,7-Dibrombenzo[d]thiazol CAS No. 875-69-4](/img/structure/B1424174.png)

5,7-Dibrombenzo[d]thiazol

Übersicht

Beschreibung

5,7-Dibromobenzo[d]thiazole (DBT) is a heterocyclic compound that has attracted significant attention due to its diverse applications in various fields of research and industry. It is a monomer used for the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of 5,7-Dibromobenzo[d]thiazole was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents was also reported .

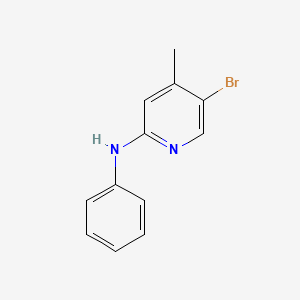

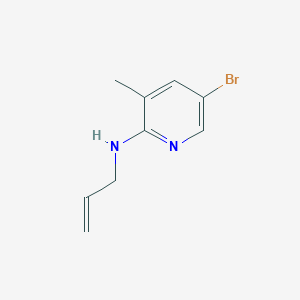

Molecular Structure Analysis

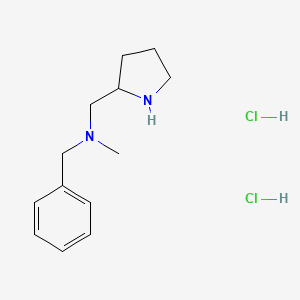

The molecular formula of 5,7-Dibromobenzo[d]thiazole is C7H3Br2NS and its molecular weight is 292.98 g/mol.

Chemical Reactions Analysis

The cross-coupling reactions of this dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[c][1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Physical and Chemical Properties Analysis

5,7-Dibromobenzo[d]thiazole is a solid substance that should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Anwendungen

Aufgrund ihrer chemischen Struktur können Thiazole wirksame entzündungshemmende Mittel sein. 5,7-Dibrombenzo[d]thiazol könnte bei der Entwicklung von Medikamenten zur Behandlung von entzündungsbedingten Erkrankungen eingesetzt werden.

Dies sind einige der potenziellen wissenschaftlichen Forschungsanwendungen von this compound, die auf den allgemeinen Eigenschaften und Anwendungen von Thiazolderivaten basieren . Jedes Feld könnte für spezifischere Anwendungen und Entwicklungen, die dieses Verbindung betreffen, weiter untersucht werden.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, to which 5,7-dibromobenzo[d]thiazole belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways might be influenced .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemische Analyse

Biochemical Properties

5,7-Dibromobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of reactive metabolites, which can covalently modify essential cellular macromolecules, potentially leading to toxicity . Additionally, 5,7-Dibromobenzo[d]thiazole has been studied for its potential antimicrobial and antitumor activities, indicating its interaction with microbial enzymes and tumor cell proteins .

Cellular Effects

The effects of 5,7-Dibromobenzo[d]thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the generation of reactive oxygen species (ROS), which can affect cell signaling and induce oxidative stress . Moreover, 5,7-Dibromobenzo[d]thiazole has demonstrated cytotoxic effects on tumor cells, suggesting its potential role in disrupting cellular metabolism and inducing apoptosis .

Molecular Mechanism

At the molecular level, 5,7-Dibromobenzo[d]thiazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 5,7-Dibromobenzo[d]thiazole can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dibromobenzo[d]thiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dibromobenzo[d]thiazole is relatively stable under standard laboratory conditions, but its degradation products can also have significant biological activities . Long-term exposure to 5,7-Dibromobenzo[d]thiazole in in vitro and in vivo studies has revealed its potential to induce chronic toxicity and affect cellular homeostasis .

Dosage Effects in Animal Models

The effects of 5,7-Dibromobenzo[d]thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activities . At high doses, 5,7-Dibromobenzo[d]thiazole can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage .

Metabolic Pathways

5,7-Dibromobenzo[d]thiazole is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the biotransformation of 5,7-Dibromobenzo[d]thiazole into reactive metabolites, which can further interact with other cellular components. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5,7-Dibromobenzo[d]thiazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 5,7-Dibromobenzo[d]thiazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can influence mitochondrial function and induce apoptosis in tumor cells .

Eigenschaften

IUPAC Name |

5,7-dibromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZZTBKMNYONOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696632 | |

| Record name | 5,7-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-69-4 | |

| Record name | 5,7-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)

![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)

![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)